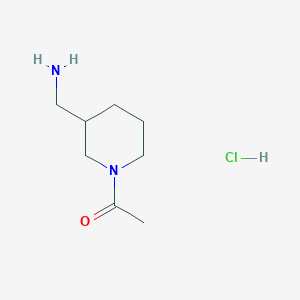

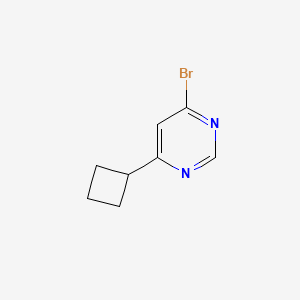

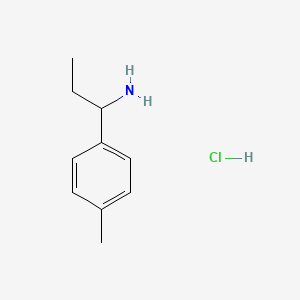

![molecular formula C13H15ClFN3O B1520250 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1235439-35-6](/img/structure/B1520250.png)

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

概要

説明

“3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1235441-45-8 . It has a molecular weight of 283.73 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14FN3O.ClH/c14-11-5-1-3-9(7-11)12-16-13(18-17-12)10-4-2-6-15-8-10;/h1,3,5,7,10,15H,2,4,6,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 283.73 .科学的研究の応用

Biological Activity and Therapeutic Potential

- Compounds featuring the 1,3,4-oxadiazole moiety and piperidine ring, such as ADX47273, a potent and selective mGlu5 PAM, have shown promise in preclinical studies for antipsychotic-like and procognitive activities. This suggests potential research avenues in neuroscience, specifically in exploring treatments for psychiatric disorders like schizophrenia (Liu et al., 2008).

Synthetic and Chemical Research

- The synthesis and characterization of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have been documented. These studies often include detailed methodological insights useful for chemical synthesis and structural analysis, paving the way for the development of new compounds with potential biological activities (Sanjeevarayappa et al., 2015).

Antimicrobial and Antifungal Research

- Piperidine and 1,3,4-oxadiazole derivatives have been evaluated for their antimicrobial and antifungal properties, indicating the potential of these compounds in developing new antimicrobial agents. This includes compounds with modifications on the piperidine and oxadiazole structures showing moderate to talented activity against various microbial strains, which could inform the antimicrobial application research for the specified compound (Khalid et al., 2016).

Anticancer Research

- The anticancer activity of compounds containing the oxadiazole ring and piperidine derivatives has been a subject of interest, with some showing promising in vitro and in vivo efficacy against various cancer cell lines. This highlights the potential for compounds like 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride to be researched for anticancer properties (Naito et al., 2005).

Material Science and Fluorescence Studies

- Fluorinated poly(1,3,4-oxadiazole-ether-imide)s represent an area of material science research, where the incorporation of fluorophenyl groups, similar to the compound , into polymers has been investigated for their solubility, thermal stability, and fluorescence properties. Such studies could suggest applications in developing new materials or fluorescent markers (Hamciuc et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

It is known that oxadiazole derivatives, which this compound is a part of, have a wide range of biological activities . They have been found to exhibit anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant properties .

Mode of Action

It is known that oxadiazole derivatives can interact with various targets in the body due to their diverse biological activities . The specific interaction of this compound with its targets would depend on the nature of the target and the specific biological activity being exhibited.

Biochemical Pathways

Given the diverse biological activities of oxadiazole derivatives, it can be inferred that this compound may affect multiple pathways in the body . The downstream effects would depend on the specific pathway and the nature of the interaction between the compound and its target.

Result of Action

Given the diverse biological activities of oxadiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .

生化学分析

Biochemical Properties

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The compound can act as an inhibitor or substrate for these enzymes, affecting their catalytic activity. Additionally, it has been observed to bind to certain receptor proteins, modulating their signaling pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, the compound can induce changes in cell proliferation and survival . Furthermore, it impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit receptor proteins, leading to changes in downstream signaling pathways and cellular responses . These interactions can result in alterations in gene expression, enzyme activity, and overall cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or extreme temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These effects are time-dependent and can vary based on the concentration and duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of metabolites that can be excreted from the body. The compound’s metabolism can also affect metabolic flux and the levels of other metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary based on factors such as tissue perfusion, binding affinity, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting signals . These interactions can affect the compound’s activity and function, as its localization within specific organelles can influence its accessibility to target biomolecules and its overall efficacy .

特性

IUPAC Name |

3-(4-fluorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O.ClH/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10;/h3-6,10,15H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHGOGJDJNSQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NO2)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

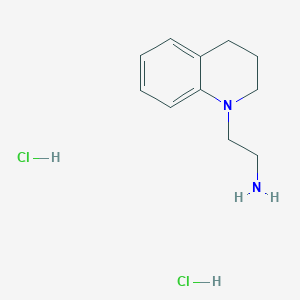

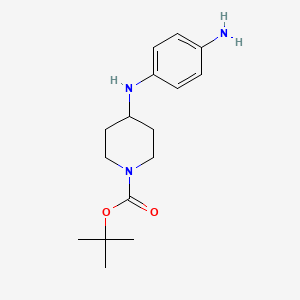

![tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate](/img/structure/B1520167.png)

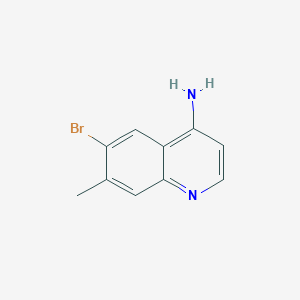

![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1520175.png)

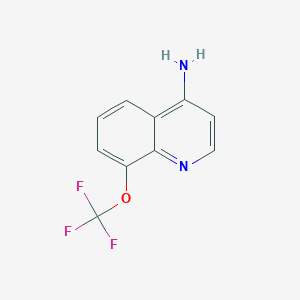

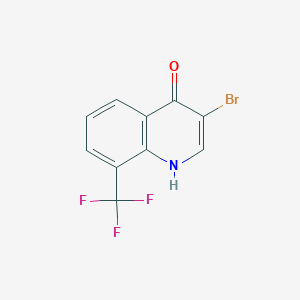

![Benzo[d]oxazol-2-ylmethanamine hydrochloride](/img/structure/B1520182.png)